molecular formula C19H14ClFN2O2 B2377506 N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-62-5

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2377506
CAS No.: 1004256-62-5
M. Wt: 356.78
InChI Key: YDWJAKVMJYZLNU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound featuring a 1,6-dihydropyridine core, a scaffold recognized for its relevance in medicinal chemistry research. This specific derivative is characterized by a 3-fluorobenzyl substitution on the pyridine nitrogen and a 4-chlorophenyl carboxamide group at the 3-position. The 1,6-dihydropyridine structure is a privileged scaffold in drug discovery, with analogs being investigated for various biological activities. Research into similar 1,6-dihydropyridine and pyrimidinone derivatives has highlighted the significance of electron-withdrawing substituents, such as chlorine and fluorine on the aryl rings, in enhancing biological activity, particularly in antifungal applications according to quantitative structure-activity relationship (QSAR) studies . The molecular formula is C19H14Cl2N2O2 and it has a molecular weight of 373.23 g/mol . This compound is intended for research applications only, including use as a standard in analytical testing, for in vitro biological screening, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. It is supplied for Research Use Only (RUO), strictly for laboratory research purposes and not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-15-5-7-17(8-6-15)22-19(25)14-4-9-18(24)23(12-14)11-13-2-1-3-16(21)10-13/h1-10,12H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJAKVMJYZLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Monitoring

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and ultraviolet (UV) detection ensures real-time tracking of reaction progress. For the alkylation step, the retention factor (Rf) shifts from 0.15 (starting material) to 0.45 (product).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (4:1 v/v) remove unreacted aniline and inorganic salts.
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves closely related byproducts.

Table 3: Overall Synthetic Pathway Efficiency

Step Yield (%) Purity (%)
Hydrothermal Synthesis 85 95
Alkylation 78 90
Amide Coupling 88 98
Total 58 85

Mechanistic and Structural Insights

Alkylation Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that alkylation occurs exclusively at position 1 due to the lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to alternative sites (ΔG‡ > 25 kcal/mol). The electron-withdrawing carboxylic acid group at position 3 polarizes the ring, enhancing nucleophilicity at position 1.

Hydrogen Bonding Network

In the crystalline state, the carboxamide moiety forms two N–H⋯O hydrogen bonds (2.85 Å and 2.92 Å) with adjacent molecules, creating a layered supramolecular architecture. This network contributes to the compound’s high melting point (218–220°C) and low hygroscopicity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • N-(4-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research.

Biological Activity

N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyridine ring with various substituents that may influence its biological activity. This article delves into the biological properties of this compound, including its pharmacological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide. Its molecular formula is C19H15ClFN3O2, and it features a pyridine ring substituted with chlorobenzyl and fluorobenzyl groups.

PropertyValue
Molecular FormulaC19H15ClFN3O2
Molecular Weight375.79 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
InChI KeyInChI=1S/C19H15ClFN3O2/c20-15-6-4...

Pharmacological Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives exhibit various biological activities:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The compound may inhibit bacterial growth through enzyme inhibition or disruption of cellular processes .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease. Additionally, it exhibits strong inhibitory activity against urease, an enzyme linked to various gastrointestinal disorders .
  • Anticancer Potential : Similar compounds have been explored for their anticancer properties, targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in signaling pathways that govern cellular functions. For instance, AChE inhibition results in increased acetylcholine levels, enhancing neurotransmission in cholinergic pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • Antibacterial Screening : A series of synthesized derivatives demonstrated varying degrees of antibacterial activity against multiple strains. Compounds were evaluated using standard disk diffusion methods, revealing significant zones of inhibition for certain derivatives .
  • Enzyme Inhibition Studies : The synthesized derivatives were tested for their AChE inhibitory activity using Ellman's method, showing promising IC50 values that indicate strong inhibition compared to standard drugs .

Table: Summary of Biological Activities

Activity TypeTest Organisms/TargetsObserved Effects
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseStrong inhibitory activity
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
  • Coupling reactions : Use of 4-chloroaniline and 3-fluorobenzyl bromide as starting materials, with carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .
  • Cyclization : Acid- or base-catalyzed cyclization to form the dihydropyridinone core. Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the dihydropyridinone ring (δ 6.5–8.0 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and substituents (e.g., 3-fluorobenzyl group at δ 4.5–5.0 ppm) .
  • IR : Confirm carbonyl stretches (~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, with Olex2 or ORTEP-3 for visualization .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility : Use HPLC or nephelometry to assess aqueous solubility, noting the fluorophenyl group’s lipophilicity .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in situ NMR or HPLC to identify intermediates.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to map energy profiles for cyclization pathways, validating with experimental yields .
  • Isotope labeling : Introduce 18O or deuterium to trace oxygen or proton transfer during amide bond formation .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (e.g., pH, temperature, ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Structural analogs : Compare SAR using analogs (e.g., trifluoromethyl vs. chlorophenyl derivatives) to isolate substituent effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or pyridinone moiety .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release and improved tissue penetration .

Structure-Activity Relationship (SAR) Insights

Substituent Effect on Activity Reference
4-Chlorophenyl Enhances kinase binding via hydrophobic interactions
3-Fluorobenzyl Improves metabolic stability (resists CYP450 oxidation)
Dihydropyridinone core Critical for H-bonding with ATP-binding pocket

Critical Analysis of Evidence

  • Crystallography : SHELXL’s robustness in refining disordered solvent molecules in crystal structures is well-documented , but dynamic disorder in the fluorophenyl group may require TWINABS for accurate modeling .
  • Biological Data : Discrepancies in IC50 values (e.g., 0.45 µM vs. 1.2 µM in kinase assays) likely arise from differences in enzyme sources (recombinant vs. cell lysates) .

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